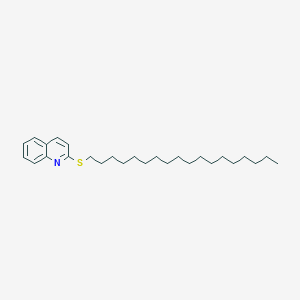
2-(Octadecylthio)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Octadecylthio)quinoline is a chemical compound with the molecular formula C27H43NS. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The compound features a quinoline ring substituted with an octadecylthio group at the 2-position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octadecylthio)quinoline typically involves the reaction of quinoline with octadecylthiol. One common method is the nucleophilic substitution reaction where quinoline is treated with octadecylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Octadecylthio)quinoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the octadecylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Octadecylthio)quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of materials with specific properties, such as surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 2-(Octadecylthio)quinoline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The octadecylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially disrupting cellular processes. The quinoline ring can intercalate with DNA, affecting replication and transcription.
Vergleich Mit ähnlichen Verbindungen
2-(Octadecylthio)quinoline can be compared with other quinoline derivatives such as:
- 2-(Phenylthio)quinoline
- 2-(Benzylthio)quinoline
- 2-(Dimethylamino)quinoline
Uniqueness
The presence of the long octadecylthio chain in this compound imparts unique properties such as increased hydrophobicity and potential for self-assembly into micelles or other structures. This makes it distinct from other quinoline derivatives with shorter or different substituents.
Similar Compounds
- 2-(Phenylthio)quinoline : Similar structure but with a phenyl group instead of an octadecyl group.
- 2-(Benzylthio)quinoline : Contains a benzyl group, offering different reactivity and properties.
- 2-(Dimethylamino)quinoline : Features a dimethylamino group, affecting its electronic properties and reactivity.
Eigenschaften
CAS-Nummer |
116967-22-7 |
|---|---|
Molekularformel |
C27H43NS |
Molekulargewicht |
413.7 g/mol |
IUPAC-Name |
2-octadecylsulfanylquinoline |
InChI |
InChI=1S/C27H43NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-29-27-23-22-25-20-17-18-21-26(25)28-27/h17-18,20-23H,2-16,19,24H2,1H3 |
InChI-Schlüssel |
DJBPSUZFRPSUEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCSC1=NC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B11939415.png)
![2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-2,5-dimethyl-](/img/structure/B11939421.png)



![4-methoxy-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11939434.png)





![Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11939486.png)
